4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Overview
Description
“4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chlorophenyl, dichloroimidazo, pyridinyl, thioether, trifluoromethyl, and nicotinonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazo[1,2-a]pyridine Core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This could be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Thioether Linkage: This step might involve the reaction of a thiol with a suitable electrophile.
Introduction of the Trifluoromethyl Group: This could be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.
Formation of the Nicotinonitrile Moiety: This step might involve the reaction of a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or nitrile groups, converting them to amines or amides.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, amides.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups could enable it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorophenyl)-2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-methylpyridine
- **4-(4-chlorophenyl)-2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-(trifluoromethyl)benzene
Uniqueness
The unique combination of functional groups in “4-(4-CHLOROPHENYL)-2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE” provides it with distinct chemical and physical properties, making it a versatile compound for various applications. Its trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, while the imidazo[1,2-a]pyridine core can provide specific binding interactions with biological targets.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl3F3N4S/c22-12-3-1-11(2-4-12)15-6-18(21(25,26)27)30-20(16(15)7-28)32-10-14-9-31-8-13(23)5-17(24)19(31)29-14/h1-6,8-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNAAGSOLDRNLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)SCC3=CN4C=C(C=C(C4=N3)Cl)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl3F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.